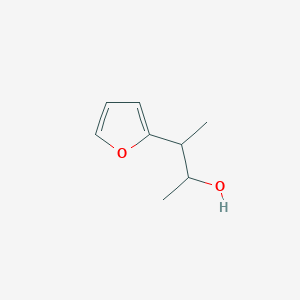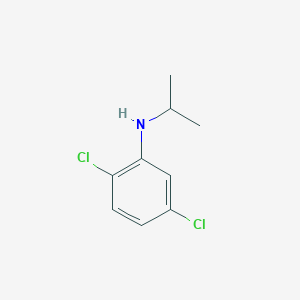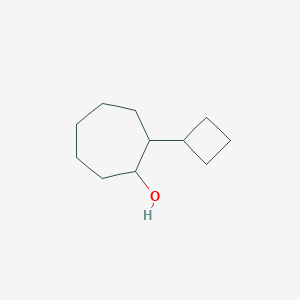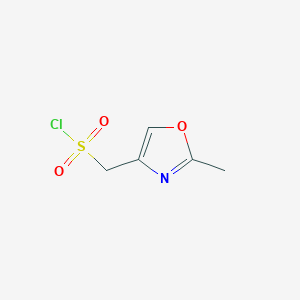
3-(Furan-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)butan-2-ol is an organic compound that features a furan ring attached to a butanol chain This compound is of interest due to its unique structure, which combines the aromatic properties of furan with the alcohol functionality of butanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the aldol condensation of furfural with acetone, followed by reduction. The reaction typically requires a base such as sodium hydroxide to facilitate the condensation, and a reducing agent like sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be hydrogenated under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group into a halide.
Major Products Formed
Oxidation: 3-(Furan-2-yl)butan-2-one
Reduction: 3-(Tetrahydrofuran-2-yl)butan-2-ol
Substitution: 3-(Furan-2-yl)butan-2-chloride
Scientific Research Applications
3-(Furan-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism by which 3-(Furan-2-yl)butan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The furan ring can participate in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-yl)butan-2-ol
- 3-(Furan-2-yl)propan-2-ol
- 3-(Furan-2-yl)butan-2-one
- Ethyl 3-(furan-2-yl)propanoate
Uniqueness
3-(Furan-2-yl)butan-2-ol is unique due to its specific combination of a furan ring and a butanol chain. This structure imparts distinct chemical properties, such as enhanced reactivity in certain types of reactions and potential biological activities that are not observed in its analogs .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(furan-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-6(7(2)9)8-4-3-5-10-8/h3-7,9H,1-2H3 |
InChI Key |
DMEIXJPDXZVIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13253837.png)

![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13253847.png)


![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine](/img/structure/B13253863.png)


amine](/img/structure/B13253872.png)

![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13253885.png)

![4-[(Cyclopropylmethyl)amino]butan-2-ol](/img/structure/B13253889.png)

